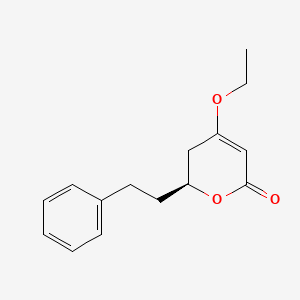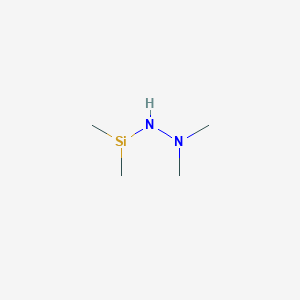
Dimethyl(2,2-dimethylhydrazino)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethylsilyl)-1,1-dimethylhydrazine is an organosilicon compound characterized by the presence of both silicon and nitrogen atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylsilyl)-1,1-dimethylhydrazine typically involves the reaction of dimethylhydrazine with a silicon-containing reagent. One common method is the reaction of 1,1-dimethylhydrazine with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods
While specific industrial production methods for 2-(Dimethylsilyl)-1,1-dimethylhydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethylsilyl)-1,1-dimethylhydrazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silicon-containing oxides.
Reduction: Reduction reactions can lead to the formation of silicon-hydride species.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silicon oxides, while substitution reactions can produce a variety of silicon-nitrogen compounds.
Applications De Recherche Scientifique
2-(Dimethylsilyl)-1,1-dimethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially serving as a precursor for pharmaceuticals.
Medicine: Research into its potential medicinal properties is ongoing, with interest in its ability to form stable silicon-containing compounds.
Industry: It is used in the production of advanced materials, including silicon-based polymers and coatings.
Mécanisme D'action
The mechanism by which 2-(Dimethylsilyl)-1,1-dimethylhydrazine exerts its effects involves the interaction of its silicon and nitrogen atoms with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon, while the nitrogen atoms can participate in hydrogen bonding and nucleophilic attacks. These interactions enable the compound to act as a versatile reagent in chemical reactions, facilitating the formation of complex molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(dimethylsilyl)benzene: Another organosilicon compound with similar reactivity but different structural properties.
Bis(trimethylsilyl)amine: A compound with two trimethylsilyl groups attached to an amine, used in similar synthetic applications.
Uniqueness
2-(Dimethylsilyl)-1,1-dimethylhydrazine is unique due to its specific combination of silicon and nitrogen atoms, which imparts distinct reactivity and stability. This makes it particularly useful in applications requiring the formation of stable silicon-nitrogen bonds.
Propriétés
Formule moléculaire |
C4H13N2Si |
|---|---|
Poids moléculaire |
117.24 g/mol |
InChI |
InChI=1S/C4H13N2Si/c1-6(2)5-7(3)4/h5H,1-4H3 |
Clé InChI |
MNEKDNHUJSQVPU-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N[Si](C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


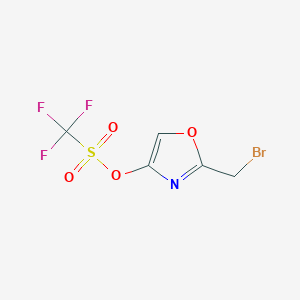
![1H-Cyclopenta[5,6]thiopyrano[2,3-D]imidazole](/img/structure/B14240657.png)

![{1-[(2-Hydroxyethyl)amino]propyl}phosphonic acid](/img/structure/B14240665.png)

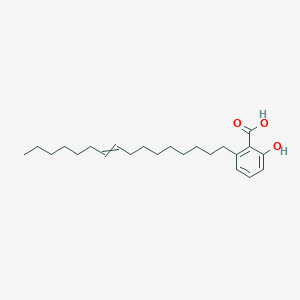
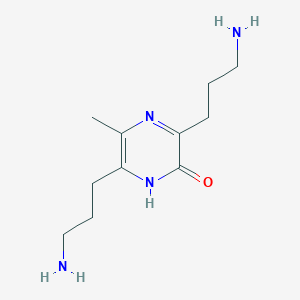
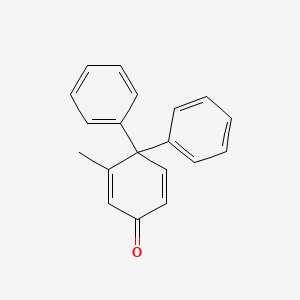
![3-{2-[4-(Dimethylamino)phenyl]ethenyl}cyclopent-2-en-1-one](/img/structure/B14240700.png)
![3-Azabicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14240703.png)
![Ethanone, 1-[2,5-dimethyl-1-[(1R)-1-phenylethyl]-1H-pyrrol-3-yl]-](/img/structure/B14240704.png)
![(Benzene-1,3,5-triyl)tris[(3-methoxyphenyl)methanone]](/img/structure/B14240710.png)
![2,8-Diazabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14240726.png)
